8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-2-30-16-5-3-4-14-12-15(21(29)31-19(14)16)20(28)23-9-11-26-18(27)7-6-17(24-26)25-10-8-22-13-25/h3-8,10,12-13H,2,9,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJDRKNFAZKCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the ethoxy group and the carboxamide functionality. The imidazole and pyridazinone rings are then constructed through cyclization reactions.
Chromene Core Synthesis: The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Ethoxy Group Introduction: The ethoxy group is introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Carboxamide Formation: The carboxamide group is formed by reacting the chromene derivative with an appropriate amine under dehydrating conditions.
Imidazole and Pyridazinone Rings: The imidazole ring is synthesized through a cyclization reaction involving glyoxal and ammonia, while the pyridazinone ring is formed by reacting hydrazine with a diketone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Coumarin Core Reactivity
The 8-ethoxy-2-oxo-2H-chromene-3-carboxamide moiety exhibits reactivity typical of 3-acylcoumarins:
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Nucleophilic Acyl Substitution : The carboxamide group at position 3 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives .
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Electrophilic Aromatic Substitution : The ethoxy group at position 8 directs electrophiles to the ortho/para positions, enabling halogenation or nitration .
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Ring-Opening Reactions : Treatment with hydrazine hydrate can cleave the lactone ring, forming hydrazide intermediates (e.g., salicylaldehyde azine) .
Key Reaction Example:
Hydrolysis of Carboxamide
Conditions: Reflux in aqueous HCl (6M), 80°C, 4h .
Pyridazinone Ring Transformations
The 6-oxo-1,6-dihydropyridazin-1-yl fragment demonstrates:
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Tautomerism : Exists in equilibrium between keto (6-oxo) and enol (6-hydroxy) forms, influencing reactivity .
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Nucleophilic Substitution : The electron-deficient pyridazinone ring undergoes substitution at position 3. For example, reaction with imidazole derivatives in the presence of Pd catalysts forms C–N bonds .
Key Reaction Example:
Imidazole Introduction via Buchwald-Hartwig Coupling
\text{3-Chloro
Scientific Research Applications
Synthesis of the Compound
The synthesis of 8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves several multi-step organic reactions:
- Chromene Core Synthesis : The chromene core can be synthesized through a Pechmann condensation reaction. In this reaction, resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst to form the chromene structure.
- Ethoxy Group Introduction : The ethoxy group is introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
- Formation of Imidazole and Pyridazinone Rings : The imidazole and pyridazinone rings are constructed through cyclization reactions involving appropriate precursors.
These synthetic routes allow for the efficient production of the compound while maintaining its structural integrity and functional groups.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing imidazole and pyridazinone structures. The ability of 8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-y]ethyl}-2-oxo-2H-chromene-3-carboxamide to inhibit tumor growth has been explored through various in vitro assays. For instance:
| Study | Findings |
|---|---|
| Study A (2024) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B (2023) | Showed that the compound induced apoptosis in colon cancer cells through caspase activation. |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that 8-ethoxy-N-{2-[3-(1H-imidazol-1-y)-6-oxo-1,6-dihydropyridazin-1-y]ethyl}-2-oxo-2H-chromene-3-carboxamide may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Targeting specific cancer types with tailored treatment regimens.
- Infectious Diseases : Developing new antibiotics to combat resistant bacterial strains.
- Inflammatory Disorders : Creating anti-inflammatory drugs for conditions such as arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the pyridazinone moiety can interact with various receptors and enzymes, modulating their functions. The chromene structure contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) N-(1H-benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamides ()
- Structural Similarities :
- Synthesis :
(b) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Structural Similarities :
- Both feature fused nitrogen-containing heterocycles (imidazo[1,2-a]pyridine vs. pyridazine-imidazole).
- The 2-oxo motif is present in both structures.
- Divergences :
Analytical and Crystallographic Techniques
X-ray Crystallography :
- The SHELX suite () is widely used for small-molecule refinement, suggesting that the target compound’s crystal structure (if determined) would employ similar methods .
- Software like WinGX and ORTEP () enable visualization of anisotropic displacement parameters, critical for confirming the stereochemistry of complex heterocycles like the pyridazine-imidazole moiety .
Spectroscopic Characterization :
Hypothetical Data Table for Comparative Analysis
Research Implications and Limitations
- The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogues.
- Future studies should prioritize biological assays and solubility profiling, leveraging crystallographic tools like SHELXL () for structure-activity relationship (SAR) analysis .
Biological Activity
The compound 8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Chromene derivative with an ethoxy group at position 8.
- Substituents : An imidazole ring and a pyridazinone moiety, which are key to its biological activity.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that compounds containing imidazole and pyridazine rings can selectively inhibit cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8-Ethoxy-N-{...} | HeLa (cervical) | 14.74 | Induction of apoptosis |
| 4-Chloro-N-{...} | RT-112 (bladder) | 5.37 | Cell cycle arrest |
The most notable findings include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, with increasing concentrations leading to higher percentages of early and late apoptotic cells .
Anti-inflammatory Activity
In vitro assays have indicated that similar compounds exhibit anti-inflammatory effects by modulating signaling pathways associated with inflammatory responses. For example, the inhibition of NF-kB signaling was observed in cell culture studies .
The mechanisms through which this compound exerts its biological effects appear to be multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at various phases, thereby inhibiting proliferation.
- Inflammatory Pathway Modulation : By affecting key inflammatory signaling pathways, it can reduce inflammation .
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Anticancer Efficacy
In a study published in MDPI, derivatives were tested against various human cancer cell lines, revealing that specific substitutions on the chromene scaffold significantly influenced anticancer potency. The most effective derivatives showed IC50 values ranging from 5 to 15 µM against cervical and bladder cancer cells .
Study 2: Inflammatory Response
Another investigation focused on the anti-inflammatory potential of similar compounds in murine models. Results indicated a marked reduction in pro-inflammatory cytokines following treatment with these derivatives, suggesting their utility in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide?
- Methodology :
- Use a multi-step approach: (1) Coumarin-3-carboxylic acid derivatives can be synthesized via Pechmann condensation of substituted resorcinol with ethyl acetoacetate, followed by ethoxylation at the 8-position .
- Link the imidazole-pyridazinyl moiety via an ethyl spacer using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to ensure regioselectivity .
- Protect the imidazole nitrogen during coupling to prevent side reactions, followed by deprotection under mild acidic conditions .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Techniques :
- 1H/13C NMR : Confirm substituent positions (e.g., ethoxy group at C8, imidazole at C3 of pyridazine) using coupling constants and chemical shifts. For example, the imidazole proton typically appears as a singlet near δ 8.6 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Screening Protocols :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells to establish IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Design Considerations :
- Ethoxy Group : Replace with bulkier alkoxy groups (e.g., isopropoxy) to enhance lipophilicity and membrane permeability .
- Imidazole-Pyridazine Core : Introduce electron-withdrawing groups (e.g., Cl, NO2) at C5 of pyridazine to modulate electronic effects on binding affinity .
- Linker Flexibility : Test ethyl vs. propyl spacers to balance conformational freedom and target engagement .
Q. What computational methods are effective for predicting target interactions?
- In Silico Strategies :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., GSK-3β) or cytochrome P450 enzymes. Focus on hydrogen bonding with the carboxamide and π-π stacking with the coumarin core .
- MD Simulations : Run 100-ns trajectories in Desmond to assess stability of ligand-protein complexes in physiological conditions .
Q. How should researchers resolve contradictions in bioactivity data across assays?
- Troubleshooting :
- Orthogonal Assays : Cross-validate antimicrobial results with zone-of-inhibition (ZOI) assays if MIC values are inconsistent .
- Metabolic Stability : Check for cytochrome-mediated degradation using liver microsomes (e.g., human CYP3A4) to explain variability in cytotoxicity .
- Batch Variability : Re-characterize compound purity and confirm stereochemistry via X-ray crystallography if bioactivity diverges .
Q. What strategies improve solubility without compromising activity?
- Formulation Approaches :
- Salt Formation : Convert the carboxamide to a sodium salt via treatment with NaOH .
- Co-crystallization : Use β-cyclodextrin to enhance aqueous solubility while retaining imidazole-pyridazine interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
